molecular formula C15H19ClN4OS B327263 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE

5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE

Cat. No.: B327263
M. Wt: 338.9 g/mol
InChI Key: MXMUCBOWNHPSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a phenoxy group, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with ethylene sulfide to form 2-(4-chlorophenoxy)ethanethiol. This intermediate is then reacted with cyclohexyl isocyanide and sodium azide under controlled conditions to yield the final tetrazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the tetrazole ring may participate in hydrogen bonding or coordination with metal ions. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid derivatives: Such as 2,4-dichlorophenoxyacetic acid.

    Tetrazole derivatives: Such as 5-phenyl-1H-tetrazole.

    Cyclohexyl derivatives: Such as cyclohexylamine

Uniqueness

5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a phenoxy group, a sulfanyl group, and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19ClN4OS

Molecular Weight

338.9 g/mol

IUPAC Name

5-[2-(4-chlorophenoxy)ethylsulfanyl]-1-cyclohexyltetrazole

InChI

InChI=1S/C15H19ClN4OS/c16-12-6-8-14(9-7-12)21-10-11-22-15-17-18-19-20(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2

InChI Key

MXMUCBOWNHPSIX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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